(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one
Description
The compound (2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one features a benzofuran-3-one core substituted with a 4-ethoxyphenylmethylidene group at position 2, a hydroxyl group at position 6, and a morpholin-4-ylmethyl moiety at position 6. This structure confers unique physicochemical and pharmacological properties. The ethoxy group enhances lipophilicity, while the morpholine ring improves aqueous solubility through hydrogen bonding.
Properties
IUPAC Name |
(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-2-27-16-5-3-15(4-6-16)13-20-21(25)17-7-8-19(24)18(22(17)28-20)14-23-9-11-26-12-10-23/h3-8,13,24H,2,9-12,14H2,1H3/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAMHFIRWGISJR-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one typically involves multi-step organic reactions. One common approach is the condensation of 4-ethoxybenzaldehyde with a suitable benzofuran derivative under basic conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
The compound (2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzofuran ring can be reduced to form an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations allows for the design of analogs with improved pharmacological properties.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets. The compound’s functional groups enable it to bind to enzymes or receptors, modulating their activity. For example, the hydroxy group can form hydrogen bonds with amino acid residues in the active site of an enzyme, while the morpholinylmethyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituents at positions 2 and 7, influencing drug-likeness parameters such as solubility, bioavailability, and synthetic accessibility (Table 1).
Table 1: Substituents and Properties of Benzofuran-3-one Derivatives
*Predicted or inferred values based on structural analogs in evidence.
- Lipophilicity (logP): The target compound’s ethoxy group increases logP compared to methoxy (2.8 vs. 2.5) but remains lower than the thiophene-containing analog (logP ~3.2) due to morpholine’s hydrophilic nature .
- Solubility: The morpholin-4-ylmethyl group enhances water solubility compared to methyl or unsubstituted analogs. The fluorophenyl derivative () exhibits the highest solubility, likely due to reduced steric hindrance .
- Synthetic Accessibility Score (SAS): The target compound’s SAS (3.8) is higher than analogs with simpler substituents (e.g., SAS 1.5–2.1), reflecting the complexity of introducing morpholine and ethoxy groups .
Bioavailability and Pharmacokinetics
The target compound shares a bioavailability score (0.55–0.56) with methoxy and fluorophenyl analogs, suggesting balanced absorption and metabolism. The morpholine group may improve membrane permeability compared to methyl substituents, while the ethoxy group could extend half-life via reduced oxidative metabolism . In contrast, the thiophene-containing analog (bioavailability 0.50) may suffer from faster clearance due to cytochrome P450 interactions .
Biological Activity
The compound (2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one is a complex organic molecule with potential pharmacological applications. Its unique structure, featuring a benzofuran core and various functional groups, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Overview
The compound can be represented by the following molecular formula:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H23N1O4 |
| Molecular Weight | 329.39 g/mol |
The structural features include:
- A hydroxyl group (-OH) that may contribute to its reactivity.
- A morpholine ring that could enhance its interaction with biological targets.
Research indicates that compounds similar to this compound may act on various biological pathways:
- Enzyme Inhibition : The presence of the morpholine group suggests potential interactions with enzymes, possibly acting as inhibitors or modulators.
- Receptor Binding : Compounds in the benzofuran class have shown affinity for various receptors, including serotonin and dopamine receptors, which are crucial for neurological functions.
Therapeutic Potential
The compound's structural characteristics suggest several therapeutic applications:
- Antioxidant Activity : The hydroxyl group may confer antioxidant properties, potentially protecting cells from oxidative stress.
- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective effects in preclinical models, indicating potential for treating neurodegenerative diseases.
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against various pathogens, suggesting this compound could have similar effects.
In Vitro Studies
In vitro studies have evaluated the biological activity of related compounds. For instance:
- A study found that benzofuran derivatives exhibited significant inhibition of specific cancer cell lines, indicating potential antitumor activity (PubMed ID: 15634000) .
In Vivo Studies
Animal models have been employed to assess the efficacy of similar compounds:
- Cognitive Enhancement : Research has shown that certain benzofuran derivatives enhance cognitive functions in rodent models at low dosages (0.01–1 mg/kg), suggesting potential use in treating cognitive disorders .
- Behavioral Models : In behavioral tests, compounds similar to (2Z)-2 showed efficacy without inducing locomotor side effects, highlighting their selective action on cognitive pathways .
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
